molecular formula C10H14OS B1219183 Phenyl tert-butyl sulfoxide CAS No. 4170-71-2

Phenyl tert-butyl sulfoxide

Cat. No. B1219183
CAS RN: 4170-71-2
M. Wt: 182.28 g/mol
InChI Key: AZUKVBVKGMKZIL-UHFFFAOYSA-N
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Description

Phenyl tert-butyl sulfoxide is a chemical compound with the formula C10H14OS . It has a molecular weight of 182.283 .


Synthesis Analysis

Phenyl tert-butyl sulfoxide can be synthesized from N-tert.butylpyrazole intermediates which react with ethylenediamine or propylenediamine via C2 SN Ar .


Molecular Structure Analysis

The molecular structure of Phenyl tert-butyl sulfoxide consists of a phenyl group (C6H5-) attached to a tert-butyl sulfoxide group (C4H9SO-) . The IUPAC Standard InChI for this compound is InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 .


Chemical Reactions Analysis

Phenyl tert-butyl sulfoxide is employed as a traceless precatalyst for the generation of sulfenate anions under basic conditions . It has been used to catalyze the coupling of benzyl halides to trans-stilbenes . The byproduct generated on catalyst formation is a gas, facilitating product isolation in high purity .


Physical And Chemical Properties Analysis

Phenyl tert-butyl sulfoxide has a molecular weight of 182.283 . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Catalytic Applications

Phenyl tert-butyl sulfoxide has been employed in various catalytic applications. For instance, it serves as a traceless precatalyst in generating sulfenate anions, which are used in the catalysis of the coupling of benzyl halides to trans-stilbenes. This method offers the advantage of producing a gaseous byproduct during catalyst formation, simplifying product isolation (Zhang et al., 2015).

Synthetic Methodology

In the field of synthetic chemistry, phenyl tert-butyl sulfoxide is a critical player. Its role in the directed ortho metalation of aromatic compounds, leading to various substituted aromatics and pyridines, has been explored. It demonstrates comparative efficacy with other established metalation directors, contributing to advancements in synthetic methodologies (Quesnelle et al., 1992).

Synthesis of Sulfinyl Compounds

Another significant application of phenyl tert-butyl sulfoxide is in the synthesis of sulfinyl-containing compounds. It can be activated and then treated with various nucleophiles, leading to a diverse array of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. This application broadens the scope of sulfoxide chemistry in synthetic processes (Wei & Sun, 2015).

Formation of Chiral Complexes

Phenyl tert-butyl sulfoxide is also instrumental in the formation of chiral complexes. Studies have shown that it can be used to create chiral sulfoxide pincer complexes with metals like magnesium, rhodium, and iridium. These complexes have applications in asymmetric catalysis, which is crucial in producing enantiomerically pure substances (Locke et al., 2015).

Photosensitized Oxidation Studies

The compound has been studied in the context of photosensitized oxidation, particularly regarding its reactivity with singlet oxygen. These studies provide insights into the reaction mechanisms and efficiencies in chemical processes involving sulfoxides (Bonesi et al., 2004).

Future Directions

Phenyl tert-butyl sulfoxide has shown promise in the field of organic synthesis . Its use as a traceless precatalyst for the generation of sulfenate anions could open up new avenues for research and development in the field of chemistry .

properties

IUPAC Name

tert-butylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUKVBVKGMKZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961913
Record name (2-Methylpropane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl tert-butyl sulfoxide

CAS RN

4170-71-2
Record name Phenyl tert-butyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylpropane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
P Wang, J Chen, L Cun, J Deng, J Zhu… - Organic & Biomolecular …, 2009 - pubs.rsc.org
… Similar to methyl-p-tolyl sulfoxide, 15b the use of phenyl tert-butyl sulfoxide 3a resulted in moderate yield (48%) and enantioselectivity (59% ee, Table 1, entry 1). Gratifyingly, it was …
Number of citations: 46 pubs.rsc.org
S Wu, X Lei, E Fan, Z Sun - Organic letters, 2018 - ACS Publications
… the reaction of benzyl isocyanide with phenyl tert-butyl sulfoxide in toluene. Intriguingly, after … the reaction between benzyl isocyanide and phenyl tert-butyl sulfoxide may also go through …
Number of citations: 28 pubs.acs.org
L Du, P Cao, J Xing, Y Lou, L Jiang, L Li… - Angewandte …, 2013 - Wiley Online Library
… Under an inert gas atmosphere and at −78 C, two equivalents of phenyl tert-butyl sulfoxide was deprotonated by n-butyllithium and then reacted with one equivalent of the substituted (…
Number of citations: 130 onlinelibrary.wiley.com
HB Kagan - Organosulfur chemistry in asymmetric synthesis, 2008 - Wiley Online Library
… 14 of 90% ee was obtained and its configuration established (after crystallization to upgrade its ee to 100%) by its transformation into enantiopure phenyl tert-butyl sulfoxide by the …
Number of citations: 23 onlinelibrary.wiley.com
V Lucchini, G Modena, G Scorrano… - Journal of the American …, 1977 - ACS Publications
… in this paper the acid-catalyzed reactions of several rm-butyl derivatives: rm-butyl acetate (1), methyl tert-butyl ether (2), N-tertbutyl-2,4-dinitroaniline (3), and phenyl tert-butyl sulfoxide (4…
Number of citations: 31 pubs.acs.org
M Carpintero, I Nieto… - The Journal of Organic …, 2001 - ACS Publications
… Phenyl tert-butyl sulfoxide was always present in the mixtures analyzed at the end of the reactions, indicating that the process takes place through ligand exchange. On the basis of the …
Number of citations: 46 pubs.acs.org
H Kwart, H Omura - Journal of the American Chemical Society, 1971 - ACS Publications
… benzyl sulfoxide or phenyl tert-butyl sulfoxide was treated with HC1 (0.3 A) in Ac20 (20%)-AcOH at 20, a yellow solution was obtained within a very short period of time.This color disap- …
Number of citations: 44 pubs.acs.org
WS Jenks, W Lee, D Shutters - The Journal of Physical Chemistry, 1994 - ACS Publications
… found that phenyl tert-butyl sulfoxide decomposed to give varying mixtures of products attributable to -cleavage and deoxygenations with sensitizers such as acetophenone, …
Number of citations: 70 pubs.acs.org
A Berthod, TL Xiao, Y Liu, WS Jenks… - … of Chromatography A, 2002 - Elsevier
A set of 42 chiral compounds containing stereogenic sulfur was prepared. There were 31 chiral sulfoxide compounds, three tosylated sulfilimines and eight sulfinate esters. The …
Number of citations: 82 www.sciencedirect.com
WS Jenks, DD Gregory, Y Guo, W Lee… - Molecular and …, 1997 - books.google.com
… Among these was phenyl tert-butyl sulfoxide 78. We will not discuss the results with sensitizers at length here, because we believe the mechanism of sensitization is unclear and some …
Number of citations: 20 books.google.com

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